Nerolidol
Overview
Description
Mechanism of Action
Nerolidol, also known as 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a naturally occurring sesquiterpene alcohol found in various plants. It is known for its floral odor and is synthesized as an intermediate in the production of (3E)-4,8-dimethy-1,3,7-nonatriene (DMNT), a herbivore-induced volatile that protects plants from herbivore damage .
Target of Action
This compound primarily targets pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, NF-kB, and COX-2 . These cytokines, oxidative free radicals, and the activation of COX-2 enzymes are crucial targets for chronic inflammation .
Mode of Action
This compound interacts with its targets by downregulating the expression of pro-inflammatory cytokines and upregulating anti-inflammatory cytokines . It also potentiates the action of antibiotics, namely amoxicilline/clavulanic acid against S. aureus and amoxicilline/clavulanic acid, ceftadizine, and imipenem against Escherichia coli .
Biochemical Pathways
This compound affects the biochemical pathways involved in inflammation and oxidative stress. It reduces the expression of pro-inflammatory cytokines and upregulates anti-inflammatory cytokines . It also inhibits the p38 MAPK signaling pathway, which plays a crucial role in inflammation and cell death .
Pharmacokinetics
In silico studies suggest that this compound has promising drug bioavailability .
Result of Action
This compound has been shown to have anti-inflammatory and antioxidant effects. It reduces the expression of pro-inflammatory cytokines and upregulates anti-inflammatory cytokines . It also reduces oxidative stress by inhibiting the formation of malondialdehyde (MDA), a marker of lipid peroxidation .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in plants, this compound is part of an indirect defense mechanism where it is secreted as a volatile to attract parasitoids and natural enemies of herbivores . The effectiveness of this compound can also be influenced by the presence of other compounds, as seen in its potentiation of the action of certain antibiotics .
Biochemical Analysis
Biochemical Properties
Nerolidol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme linalool/nerolidol synthase, which catalyzes the conversion of geranyl pyrophosphate and farnesyl pyrophosphate into linalool and this compound . This enzyme exhibits optimal activity at a pH of 6.5 and a temperature of 30°C, with magnesium as a cofactor . Additionally, this compound has been shown to modulate the activity of antioxidant enzymes such as superoxide dismutase, peroxidase, and catalase, enhancing the body’s defense against oxidative stress .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while upregulating anti-inflammatory cytokines like IL-10 and IL-4 . This modulation of cytokine expression helps in reducing inflammation and promoting cellular homeostasis. Furthermore, this compound has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes such as linalool/nerolidol synthase, influencing their catalytic activity . It also interacts with transcription factors like NF-kB, inhibiting their activation and subsequent expression of pro-inflammatory genes . Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis through the activation of caspases and the mitochondrial pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and exposure to light. Over time, this compound may undergo degradation, leading to a reduction in its efficacy . Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant effects for extended periods, but its potency may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound (200-400 mg/kg) exhibit significant anti-inflammatory and antioxidant effects without causing adverse effects . Higher doses (800 mg/kg) may lead to toxicity and adverse effects such as liver damage and oxidative stress . It is crucial to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is primarily metabolized through the cytochrome P450 enzyme system, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, contributing to the overall effects of this compound. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, influencing cellular energy production and homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, this compound may interact with transporters and binding proteins that facilitate its movement within the body . Its distribution within tissues can influence its localization and accumulation, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific compartments or organelles within cells, influencing its interactions with biomolecules . Post-translational modifications and targeting signals may direct this compound to particular subcellular locations, enhancing its therapeutic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Nerolidol is commercially produced from geranylacetone by the addition of vinyl Grignard reagent . Another method involves the reaction of this compound with isopropenylmethyl ether in the presence of an acidic catalyst at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is often synthesized as an intermediate in the production of other compounds such as farnesol, vitamin E, and vitamin K1 . The process typically involves the transformation of geranylacetone into this compound through the addition of vinyl Grignard reagent .
Chemical Reactions Analysis
Types of Reactions: Nerolidol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of farnesol and other oxygenated derivatives.
Reduction: Reduction typically yields saturated alcohols.
Substitution: Substitution reactions can produce halogenated derivatives of this compound.
Scientific Research Applications
Nerolidol has a wide range of applications in scientific research, including:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of sesquiterpene biosynthesis.
Biology:
Medicine:
- Exhibits pharmacological activities such as antioxidant, antibacterial, and anti-inflammatory properties .
- Potential therapeutic applications in treating conditions like rheumatoid arthritis and neurodegenerative diseases .
Industry:
Comparison with Similar Compounds
Linalool: Known for its floral scent and used in perfumery and flavoring.
Farnesol: Used in the synthesis of vitamins and as a fragrance ingredient.
Uniqueness of Nerolidol:
- This compound’s unique woody aroma sets it apart from other sesquiterpenes.
- Its wide range of biological activities, including its potential therapeutic applications, make it a compound of significant interest in various fields .
Properties
IUPAC Name |
(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTLCLSUCSAZDY-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040783 | |
Record name | trans-Nerolidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma | |
Record name | Nerolidol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol) | |
Record name | Nerolidol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.872-0.879 | |
Record name | Nerolidol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
40716-66-3, 7212-44-4, 142-50-7 | |
Record name | trans-Nerolidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40716-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nerolidol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nerolidol trans-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040716663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-Nerolidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nerolidol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEROLIDOL, (6E)-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG5V0N8P2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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